QUIN 2, Tetrapotassium Salt
QUIN 2, Tetrapotassium Salt
Quin-2 is a high-affinity fluorescent calcium indicator (Kd = 115 nM for calcium). It displays high selectivity for calcium, as it is not affected by sodium gradients, membrane potential, or intracellular pH. High affinity probes like quin-2 are ideal for monitoring low levels of calcium, as are found in resting cells. Loadings of up to 2 mM quin-2 are without serious toxic effects, so quin-2 may be used to buffer intracellular calcium transients. Excitation/emission maxima for quin-2 are 339 and 492 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
73630-23-6
VCID:
VC21227806
InChI:
InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);
SMILES:
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Molecular Formula:
C26H27KN3O10
Molecular Weight:
580.6 g/mol
QUIN 2, Tetrapotassium Salt
CAS No.: 73630-23-6
Cat. No.: VC21227806
Molecular Formula: C26H27KN3O10
Molecular Weight: 580.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quin-2 is a high-affinity fluorescent calcium indicator (Kd = 115 nM for calcium). It displays high selectivity for calcium, as it is not affected by sodium gradients, membrane potential, or intracellular pH. High affinity probes like quin-2 are ideal for monitoring low levels of calcium, as are found in resting cells. Loadings of up to 2 mM quin-2 are without serious toxic effects, so quin-2 may be used to buffer intracellular calcium transients. Excitation/emission maxima for quin-2 are 339 and 492 nm, respectively. |
|---|---|
| CAS No. | 73630-23-6 |
| Molecular Formula | C26H27KN3O10 |
| Molecular Weight | 580.6 g/mol |
| IUPAC Name | tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
| Standard InChI | InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |
| Standard InChI Key | LXPOMWPJEXFSRN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
| Canonical SMILES | CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K] |
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